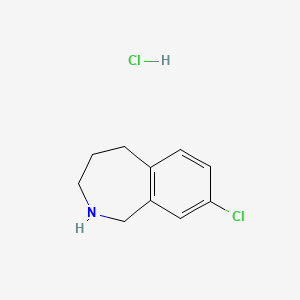

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

Properties

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEXNCUOJMAJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-(4′-Chlorophenyl)ethanol

The synthesis begins with the bromination of 2-(4′-chlorophenyl)ethanol using phosphorus tribromide (PBr₃) under solvent-free conditions. This exothermic reaction proceeds at temperatures between 20°C and 85°C, with optimal yields achieved at 75–85°C over 2–4 hours. The resulting 2-(4′-chlorophenyl)ethyl bromide is isolated via aqueous quenching, forming a biphasic mixture where the lower organic phase contains the product at ≥90% purity. This step avoids traditional solvent extraction, enhancing volumetric efficiency and reducing waste.

Chlorination to [2-(4-Chloro-Phenyl)-Ethyl]-(2-Chloro-Propyl)-Ammonium Chloride

Treatment of the amino alcohol with thionyl chloride (SOCl₂) in toluene, catalyzed by N,N-dimethylacetamide (DMA), yields the quaternary ammonium chloride. The reaction is conducted at reflux, with the crude product isolated by filtration and recrystallized from isopropanol/water. This step establishes the benzazepine backbone, though the product remains racemic at this stage.

Cyclization with Aluminum Chloride

Cyclization of the ammonium chloride using AlCl₃ at 125–130°C forms 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine. The reaction proceeds via Friedel-Crafts alkylation, with the aluminum chloride acting as both a Lewis acid catalyst and a dehydrating agent. The product is extracted into cyclohexane and purified via solvent distillation, achieving a typical purity of 35–40% for the desired (R)-enantiomer.

Enantiomeric Resolution and Purification

Diastereomeric Salt Formation with L-(+)-Tartaric Acid

The racemic free base is resolved using L-(+)-tartaric acid in acetone/water at 40–55°C. Selective crystallization of the (R)-enantiomer’s hemitartrate salt achieves an enantiomeric excess (ee) of ≥98.5%. The diastereomeric salt is filtered and washed with cold acetone to remove residual (S)-enantiomer, ensuring high optical purity.

Conversion to Hydrochloride Hemihydrate

The hemitartrate salt is converted to the hydrochloride form by treatment with gaseous HCl in ethyl acetate. Water content in the solvent is critical, maintained at 0.2–0.6% to facilitate hemihydrate crystallization. The final product is recrystallized from ethyl acetate under nitrogen, yielding a crystalline solid with ≥99.0% achiral purity and ≥99.0% ee.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

In-process controls (IPCs) utilize chiral HPLC to monitor enantiomeric ratios during resolution. The final product’s purity is validated using achiral HPLC, confirming ≤0.1% impurities. Retention times and peak areas are calibrated against reference standards to ensure batch consistency.

X-Ray Diffraction (XRD)

XRD analysis of the hydrochloride hemihydrate confirms its crystalline structure. Characteristic peaks at 2θ angles of 12.3°, 18.7°, and 24.5° are indicative of the hemihydrate form, distinguishing it from anhydrous or solvated polymorphs.

Karl Fischer Titration

Water content in the final product is rigorously controlled to 2.5–3.5% (w/w), consistent with hemihydrate stoichiometry. Karl Fischer titration ensures compliance with these specifications, preventing batch rejection due to hygroscopicity.

Process Optimization and Scalability

Volumetric Efficiency

The synthesis demonstrates high volumetric efficiency, with 5.68 L of solvent per kilogram of starting material in the cyclization step. This metric underscores the method’s suitability for industrial-scale production, minimizing solvent waste and energy consumption.

Yield and Purity Data

| Stage | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination | 92 | ≥90 | PBr₃, 75–85°C, 2–4 hours |

| Amination | 88 | ≥95 | Toluene, azeotropic drying |

| Cyclization | 78 | 35–40 | AlCl₃, 125–130°C |

| Tartaric Acid Resolution | 65 | ≥98.5 ee | Acetone/water, 40–55°C |

| Final Crystallization | 90 | ≥99.0 | Ethyl acetate, 0.6% H₂O |

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Applications

Obesity Treatment:

Lorcaserin is primarily recognized for its role in managing obesity. It acts as a selective agonist for the 5-HT2C receptor, which is involved in regulating appetite and satiety. By stimulating this receptor, lorcaserin promotes feelings of fullness and reduces food intake. Clinical studies have demonstrated its effectiveness in weight loss and maintenance, making it a valuable tool in obesity management .

Central Nervous System Disorders:

Beyond obesity, lorcaserin has potential applications in treating various central nervous system disorders. The modulation of serotonin pathways is critical in managing conditions such as depression and anxiety. Research indicates that compounds like lorcaserin may help alleviate symptoms associated with these disorders by restoring balance in serotonin signaling .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of lorcaserin:

- Clinical Trials: A pivotal trial demonstrated that patients receiving lorcaserin experienced significant weight loss compared to those receiving a placebo over a year-long period. The trial also noted improvements in metabolic parameters such as blood glucose levels and lipid profiles .

- Safety Profile: Long-term studies indicated that lorcaserin was generally well-tolerated with a favorable safety profile. Common side effects included headaches and nausea, but serious adverse events were rare .

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype it interacts with .

Comparison with Similar Compounds

Key Structural Differences

The benzazepine scaffold varies in ring substitution patterns, stereochemistry, and functional groups, leading to divergent biological activities. Below is a comparison with prominent analogs:

| Compound Name | Ring Position | Substituents | Molecular Weight (g/mol) | Key Pharmacological Role |

|---|---|---|---|---|

| 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl | 2-benzazepine | 8-Cl | 232.15 | Under investigation |

| SCH23390 (R-(+)-8-chloro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol maleate) | 3-benzazepine | 8-Cl, 3-CH₃, 5-Ph, 7-OH | 324.24 | Selective DA₁ antagonist |

| SK&F38393 (1-phenyl-7,8-dihydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl) | 3-benzazepine | 7,8-diOH, 1-Ph | 291.76 | DA₁ agonist |

| Lorcaserin HCl ((1R)-8-chloro-1-methyl-1H-3-benzazepine HCl) | 3-benzazepine | 8-Cl, 1-CH₃ (R-configuration) | 232.15 | 5-HT₂C agonist (obesity treatment) |

| 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine HCl | 1-benzazepine | 8-OCH₃ | 213.70 | Unknown |

Receptor Selectivity and Functional Implications

- SCH23390 : The 3-benzazepine structure with 7-OH and 3-CH₃ groups confers high affinity for DA₁ receptors, blocking dopamine-induced vasodilation at low doses (0.1–5.0 µg/kg) . The 5-phenyl group enhances receptor binding specificity .

- Lorcaserin : The 1-methyl group and R-stereochemistry are critical for 5-HT₂C receptor agonism, promoting satiety with minimal off-target effects . In contrast, the 2-benzazepine analog lacks this methyl group, likely altering receptor interactions.

- 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl : The absence of hydroxyl or methyl groups may reduce DA₁/5-HT₂C affinity compared to SCH23390 or Lorcaserin. Its chlorine substituent at position 8 could influence lipophilicity and blood-brain barrier penetration .

Clinical and Preclinical Relevance

- SCH23390 : Used extensively in research to study dopamine signaling pathways. It blocks dopamine-induced pulmonary vasodilation in ferrets at doses as low as 0.1 µg/kg .

- Lorcaserin : FDA-approved for obesity, demonstrating long-term efficacy with side effects like dry mouth and headache . The 2-benzazepine analog’s structural simplicity may offer a safer profile but requires validation.

- Potential Applications of 8-Chloro-2-benzazepine: Its unsubstituted core could serve as a scaffold for developing novel CNS agents, though receptor profiling studies are needed.

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of significant interest in pharmacology due to its biological activity as a serotonin (5-HT) receptor agonist. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

- Molecular Formula : C11H14ClN·HCl

- CAS Number : 1431697-94-7

- Purity : >95% (HPLC)

The compound primarily acts as a serotonin (5-HT) receptor agonist , particularly targeting the 5-HT2C receptor. This receptor is implicated in the regulation of appetite and feeding behavior. Activation of the 5-HT2C receptor is believed to induce satiety, thereby reducing food intake and potentially aiding in weight management .

Pharmacological Effects

- Central Nervous System Disorders : The compound has shown promise in treating conditions such as obesity by modulating serotonin levels, which play a crucial role in appetite control and mood regulation .

- Neurotransmission : It influences neurotransmission pathways that are vital for various physiological processes, including cognition and mood stabilization .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Study on Weight Management : A study demonstrated that compounds similar to 8-chloro-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride effectively reduced food intake in animal models by enhancing 5-HT2C receptor activity. The study found a significant decrease in body weight among treated subjects compared to controls .

| Study | Model | Outcome |

|---|---|---|

| Weight Management Study | Rodent Model | Reduced food intake and body weight |

| Neurotransmission Study | In Vitro | Enhanced serotonin release |

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects. For instance, long-term studies in rats revealed potential drug-related tumors at elevated doses, emphasizing the need for careful dosage regulation in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.